3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile
Description
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a benzonitrile group
Properties
IUPAC Name |
3-methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)14-5-4-8-17(14)20(18,19)15-7-6-13(10-16)9-12(15)3/h6-7,9,11,14H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDNEHUOPZBGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCCC2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Nucleophilic Substitution: Reacting a suitable pyrrolidine derivative with a sulfonyl chloride under basic conditions to form the sulfonyl group.
Cyanation: Introducing the cyano group through a reaction with a cyanating agent, such as potassium cyanide, under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Nucleophiles like ammonia or alkyl halides are employed, with reaction conditions varying based on the specific reagents used.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids, and carboxylic acids.
Reduction Products: Primary, secondary, or tertiary amines, and alcohols.
Substitution Products: Various substituted pyrrolidines and benzonitriles.
Scientific Research Applications
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)benzamide
4-(2-propan-2-ylpyrrolidin-1-yl)benzonitrile
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)benzene sulfonamide
Uniqueness: 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
